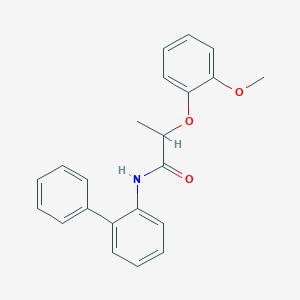

![molecular formula C23H19NO7S B4621546 4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)

4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" involves multiple steps, including the formation of acyclic precursors derived from phenylalanine and subsequent cyclization to produce heterocyclic compounds with oxazole rings (Apostol et al., 2019). Techniques such as controlled-potential and constant current electrochemical synthesis have been employed to achieve regioselective synthesis of derivatives, highlighting the compound's synthetic versatility (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of "4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" has been elucidated using a combination of X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the complex molecular architecture and the presence of key functional groups within the compound's structure, providing insights into its chemical reactivity and properties (Gültekin et al., 2020).

Chemical Reactions and Properties

"4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" participates in various chemical reactions, including nucleophilic substitution, which is influenced by the nature of substituents on the phenyl ring and the benzoate moiety. These reactions are crucial for modifying the compound's structure and for the synthesis of derivatives with desired chemical properties (Um et al., 2006).

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Applications

Electrochemical Synthesis of Derivatives

The electrochemical synthesis approach has been utilized to create 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, showcasing a mild and regioselective protocol. This method emphasizes the use of anodic oxidation in a water/ethanol mixture, avoiding toxic reagents and highlighting the versatility of sulfonyl compounds in synthesis (Sharafi-kolkeshvandi et al., 2016).

Chemical Synthesis and Characterization

Novel Monomers for Polymer Electrolytes

Research into the synthesis of new monomers, such as 4-({2,4-Bis[(4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid, for the preparation of sulfonated poly(arylene ether sulfones) demonstrates the compound's relevance in developing solid polymer electrolytes for fuel cells (Begunov et al., 2017). This highlights its potential in energy storage and conversion applications.

Photochemical Studies and Material Science

Acid Generation Studies

Photochemical investigations of 1,4-bis(phenylsulfonyloxy)benzene reveal its capability to undergo S–O cleavage, leading to acid generation and providing insights into the photo-Fries rearrangement process. Such studies are crucial for understanding the behavior of sulfonyl compounds under light exposure and their potential applications in material science (Wu & Wu, 2017).

Novel Hybrid Compounds

Hybrid Anti-inflammatory Pharmaceuticals

The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, exemplifies the innovative approach to creating anti-inflammatory pharmaceuticals. While this application veers towards medicinal chemistry, it underscores the utility of sulfonated compounds in designing new therapeutic agents (Kodela et al., 2012).

Advanced Materials for Environmental Applications

Nanofiltration Membranes for Dye Treatment

The synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showcases the application of these compounds in environmental technology. These membranes exhibit improved water flux and dye rejection, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

[4-[2-[2-(benzenesulfonamido)acetyl]oxyacetyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO7S/c25-21(16-30-22(26)15-24-32(28,29)20-9-5-2-6-10-20)17-11-13-19(14-12-17)31-23(27)18-7-3-1-4-8-18/h1-14,24H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAPVKIMGCGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)